molecular formula C11H13BrClNO B2457691 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide CAS No. 391220-24-9

2-bromo-N-(2-chlorophenyl)-3-methylbutanamide

Cat. No.: B2457691
CAS No.: 391220-24-9
M. Wt: 290.59
InChI Key: TUPIKAJNTKNZCO-UHFFFAOYSA-N
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Description

2-bromo-N-(2-chlorophenyl)-3-methylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a chlorine atom, and a phenyl group attached to the amide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide typically involves the reaction of 2-chloroaniline with 2-bromo-3-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the same reaction as described above. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-chlorophenyl)-3-methylbutanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, or other substituted derivatives.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2-bromo-N-(2-chlorophenyl)-3-methylbutanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-chlorophenyl)acetamide
  • 2-chloro-N-(2-chlorophenyl)acetamide
  • 2-bromo-N-(2-fluorophenyl)-3-methylbutanamide

Uniqueness

2-bromo-N-(2-chlorophenyl)-3-methylbutanamide is unique due to the combination of bromine and chlorine atoms in its structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-N-(2-chlorophenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-7(2)10(12)11(15)14-9-6-4-3-5-8(9)13/h3-7,10H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPIKAJNTKNZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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